Tris(2,4-dimethoxyphenyl)methanol

CAS No.: 76832-37-6

Cat. No.: VC4135213

Molecular Formula: C25H28O7

Molecular Weight: 440.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76832-37-6 |

|---|---|

| Molecular Formula | C25H28O7 |

| Molecular Weight | 440.5 |

| IUPAC Name | tris(2,4-dimethoxyphenyl)methanol |

| Standard InChI | InChI=1S/C25H28O7/c1-27-16-7-10-19(22(13-16)30-4)25(26,20-11-8-17(28-2)14-23(20)31-5)21-12-9-18(29-3)15-24(21)32-6/h7-15,26H,1-6H3 |

| Standard InChI Key | SBBUIJKOSQBPNN-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC |

| Canonical SMILES | COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

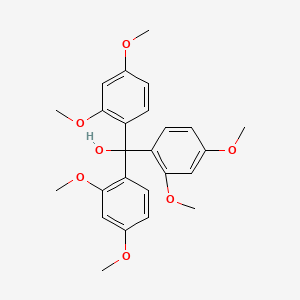

Tris(2,4-dimethoxyphenyl)methanol features a central carbon atom bonded to a hydroxyl group and three aromatic rings, each substituted with methoxy groups at the 2- and 4-positions. The IUPAC name, tris(2,4-dimethoxyphenyl)methanol, reflects this arrangement . The compound’s three-dimensional conformation is influenced by steric hindrance from the methoxy substituents and hydrogen bonding involving the hydroxyl group.

Key Structural Data:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 440.49 g/mol |

| SMILES | COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC |

| InChI Key | SBBUIJKOSQBPNN-UHFFFAOYSA-N |

The methoxy groups enhance solubility in polar organic solvents such as dichloromethane and dimethylformamide, while the aromatic rings contribute to thermal stability .

Physical Properties

Tris(2,4-dimethoxyphenyl)methanol is a crystalline powder with a melting point of 152°C . Its solubility profile and spectral characteristics (e.g., -NMR, IR) align with those of structurally related triphenylmethanol derivatives, though specific spectroscopic data remain limited in publicly available literature .

Synthesis and Manufacturing

Purification and Characterization

Crude products are typically purified via recrystallization from ethanol or hexane, yielding white-to-yellow crystalline solids . Advanced characterization techniques, such as MALDI-ToF mass spectrometry and -NMR, confirm molecular integrity and substitution patterns .

| Hazard Statement | Risk Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recent Research Developments

Functionalization Strategies

A 2023 study demonstrated the coupling of Tris(2,4-dimethoxyphenyl)methanol with piperazine derivatives to create soluble polymer supports for peptide synthesis . These hybrid materials exhibit enhanced solubility in nonpolar media, enabling efficient solid-phase reactions.

Computational Modeling

Density functional theory (DFT) simulations predict strong intramolecular hydrogen bonding between the hydroxyl group and adjacent methoxy oxygen atoms, stabilizing the molecule’s conformation . This insight could guide the design of derivatives with tailored steric properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume